1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
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Overview
Description
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the benzothiazole ring, combined with piperazine and phenylethanone moieties, makes this compound a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring have been found to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 .
Mode of Action
Similar compounds have been found to inhibit cox-1 . COX enzymes are responsible for the production of prostaglandins, which play a key role in inflammation. By inhibiting these enzymes, the compound may reduce inflammation.
Biochemical Pathways
Based on the anti-inflammatory properties of similar compounds, it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation by examining molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Result of Action
Similar compounds have shown anti-inflammatory activity, suggesting that this compound may also have potential anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone are largely unexplored. Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have been found to inhibit cyclo-oxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid and are involved in various physiological processes, including inflammation and pain .
Cellular Effects
Some benzothiazole derivatives have been shown to have significant anti-inflammatory and analgesic activities . They can inhibit the production of prostaglandins, thereby reducing inflammation and pain .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It is possible that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, some benzothiazole derivatives have been found to inhibit COX enzymes, thereby reducing the production of prostaglandins .
Preparation Methods
The synthesis of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone typically involves multi-step procedures. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like toluene and purification steps such as crystallization using methanol .
Chemical Reactions Analysis
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It has been evaluated for its anti-inflammatory and antibacterial properties.
Comparison with Similar Compounds
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds also exhibit anti-inflammatory properties but differ in their specific substituents and biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity, these compounds share structural similarities but have different pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-15-7-4-8-16-18(15)21-19(25-16)23-11-9-22(10-12-23)17(24)13-14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXSVTWKIIODOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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